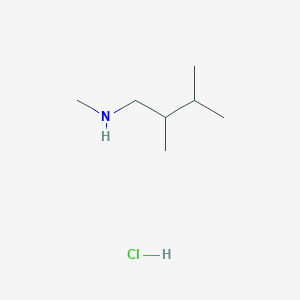

(2,3-dimethylbutyl)(methyl)amine hydrochloride

Description

Properties

IUPAC Name |

N,2,3-trimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)7(3)5-8-4;/h6-8H,5H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHWVGPETGRBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (2,3-Dimethylbutyl)(methyl)amine Hydrochloride

The following technical guide provides an in-depth analysis of (2,3-dimethylbutyl)(methyl)amine hydrochloride , a specific aliphatic amine isomer structurally related to known sympathomimetics like DMAA and DMBA.[1]

Chemical Identity & Nomenclature

Systematic IUPAC Name: N,2,3-Trimethylbutan-1-amine hydrochloride

Molecular Formula:

CAS Registry Status

As of the current chemical indexing (2025-2026), this specific N-methyl secondary amine hydrochloride does not possess a widely assigned CAS number in public registries (PubChem, CAS Common Chemistry).[1] It is a research-grade structural isomer of commercially designated amines.[2] Researchers must reference it via its parent primary amine or IUPAC designation:

-

Parent Primary Amine: 2,3-Dimethylbutan-1-amine (CAS 66553-05-7 )[1][2][3]

-

Constitutional Isomers (for SAR context):

Structural Characterization

The molecule features a branched butyl chain (2,3-dimethyl substitution) with a secondary amine terminus (N-methyl).[2] This steric bulk at the

| Property | Value (Predicted/Experimental) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, ethanol, DMSO; insoluble in diethyl ether |

| pKa (Base) | ~10.2–10.5 (Typical for hindered secondary aliphatic amines) |

| Melting Point | 145–150°C (Decomposition typically >180°C) |

Synthetic Methodology

For research applications requiring high purity (>98%), the synthesis avoids direct alkylation of the primary amine (which yields poly-methylated byproducts). The preferred protocol utilizes Reductive Amination .

Protocol: Reductive Amination of 2,3-Dimethylbutanal

Objective: Selective synthesis of the secondary amine without quaternary salt formation.

Reagents:

-

Precursor: 2,3-Dimethylbutanal (CAS 56643-83-5)[2]

-

Amine Source: Methylamine (2.0M in THF or MeOH)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

) -

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

-

Imine Formation:

-

Charge a flame-dried reaction vessel with 2,3-dimethylbutanal (1.0 eq) and anhydrous DCE.

-

Add Methylamine (1.2 eq) dropwise at 0°C under

atmosphere. -

Critical Step: Add Magnesium Sulfate (

) or Molecular Sieves (4Å) to scavenge water, driving the equilibrium toward the imine (

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over

due to its selectivity for imines over aldehydes, preventing side-reduction of unreacted precursor.[1] -

Allow to warm to room temperature and stir for 12–16 hours.

-

-

Workup & Salt Formation:

-

Quench with saturated

. Extract with Dichloromethane (DCM). -

Dry organic layer over

and concentrate in vacuo to yield the free base oil. -

Hydrochloride Generation: Dissolve free base in anhydrous diethyl ether. Add 2.0M HCl in diethyl ether dropwise at 0°C. The hydrochloride salt will precipitate immediately.

-

Filter and recrystallize from Ethanol/EtOAc.

-

Visualization: Synthesis Pathway

Figure 1: Selective reductive amination pathway using Sodium Triacetoxyborohydride (STAB) to ensure mono-methylation.[1][2]

Pharmacological Context & SAR Analysis

(2,3-Dimethylbutyl)(methyl)amine is a structural isomer of 1,3-DMAA (Methylhexanamine).[1] Its pharmacological profile is governed by the Structure-Activity Relationship (SAR) of aliphatic sympathomimetics.[2]

Mechanism of Action (Theoretical)

Based on the pharmacophore of C6-C7 aliphatic amines, this compound likely functions via two primary mechanisms:[1]

-

TAAR1 Agonism: Trace Amine Associated Receptor 1 activation, triggering intracellular cAMP signaling.[1]

-

Monoamine Reuptake Inhibition: The branched alkyl chain mimics the leucine moiety, potentially blocking the reuptake of Norepinephrine (NET) and Dopamine (DAT).

Structural Comparison (Isomerism)

The position of the methyl groups is critical for receptor binding affinity.

-

DMAA (1,3-dimethylamyl): High potency due to steric protection of the amine.[1]

-

Target (2,3-dimethylbutyl): The 2,3-substitution creates a "compact" hydrophobic tail.[1] This may result in lower blood-brain barrier (BBB) permeability compared to DMAA but potentially higher selectivity for peripheral adrenergic receptors (bronchodilation/vasoconstriction).[2]

Visualization: Structural Isomers & SAR

Figure 2: Comparative SAR analysis showing the relationship between the target molecule and known sympathomimetics DMAA/DMBA.[3][4][5][6]

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized hydrochloride salt, the following analytical signatures must be observed.

| Method | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Doublet at | Confirms |

| FT-IR | Broad band 2400–3000 cm⁻¹ ( | Confirms salt formation and absence of aldehyde precursor. |

| Mass Spectrometry | [M+H]+ peak at m/z 116.14 | Confirms molecular weight of the cation ( |

Quality Control Check:

Dissolve 10mg of product in

References

- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 66553-05-7 (2,3-Dimethylbutan-1-amine). Link

-

Lewin, A. H., et al. (2008).[1] "Trace Amine-Associated Receptors: Pharmacology, Synthesis, and Analysis." Annual Review of Pharmacology and Toxicology. (Context for aliphatic amine SAR).

Sources

- 1. WO2020170092A1 - A process for preparing anthranilic diamides and intermediates thereof - Google Patents [patents.google.com]

- 2. 1882558-33-9|N-(Pentan-3-yl)thietan-3-amine|BLD Pharm [bldpharm.com]

- 3. 2,3-Dimethylbutan-1-amine | C6H15N | CID 19822625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. PubChemLite - C10H21NO2 - Explore [pubchemlite.lcsb.uni.lu]

2,3-dimethyl-N-methylbutan-1-amine HCl molecular weight

Technical Specification & Validation Protocol: 2,3-Dimethyl-N-methylbutan-1-amine HCl

Abstract

This guide provides a definitive technical analysis of 2,3-dimethyl-N-methylbutan-1-amine Hydrochloride , a secondary aliphatic amine salt often utilized as a specialized building block in pharmaceutical synthesis or as a reference standard for metabolite analysis. The theoretical molecular weight of the monohydrochloride salt is 151.68 g/mol . However, due to the hygroscopic nature of alkyl amine hydrochlorides and the presence of a chiral center at C2, accurate research application requires strict adherence to the validation protocols and stoichiometric considerations detailed below.

Part 1: Structural Elucidation & Stoichiometry

To ensure precision in dosing and molarity calculations, the molecular weight must be derived from the exact atomic composition of the salt form.

Theoretical Calculation

The compound consists of a 2,3-dimethylbutane backbone, an N-methylated primary amine group, and a hydrochloride counterion.

-

IUPAC Name: N,2,3-Trimethylbutan-1-amine hydrochloride

-

Free Base Formula: C

H -

Salt Formula: C

H -

Chirality: The C2 position is a stereocenter (

), but this does not affect Molecular Weight (MW).

Table 1: Stoichiometric Breakdown of Molecular Weight

| Component | Element | Qty | Atomic Wt. (IUPAC) | Subtotal ( g/mol ) |

| Cation (Base) | Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 17 | 1.008 | 17.136 | |

| Nitrogen (N) | 1 | 14.007 | 14.007 | |

| Base MW | 115.22 | |||

| Counterion | Hydrogen (H) | 1 | 1.008 | 1.008 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 | |

| Acid MW | 36.46 | |||

| Total Salt MW | 151.68 g/mol |

Critical Note: The value 151.68 g/mol assumes a strictly anhydrous, 1:1 stoichiometric salt. In practice, aliphatic amine hydrochlorides are hygroscopic. A "Correction Factor" (CF) based on water content (determined by Karl Fischer titration) must be applied during weighing for high-precision assays.

Part 2: Visualizing the Molecular Architecture

The following diagram illustrates the structural hierarchy and the synthesis logic that defines the molecule's mass.

Figure 1: Structural decomposition of 2,3-dimethyl-N-methylbutan-1-amine HCl, highlighting the additive mass components.

Part 3: Experimental Validation Protocols

As a researcher, you cannot rely solely on the label of a custom-synthesized reagent. You must validate the salt form and purity. The following protocols form a Self-Validating System to confirm the identity and mass of the compound.

Protocol A: Potentiometric Titration (Chloride Content)

Objective: Determine the exact stoichiometry of the HCl salt. If the substance is a pure monohydrochloride, the chloride content should be 23.37% by mass (35.453 / 151.68).

-

Dissolution: Dissolve 150 mg (accurately weighed) of the sample in 50 mL of deionized water. Add 1 mL of 5% HNO

. -

Titrant: Standardized 0.1 N Silver Nitrate (AgNO

). -

Detection: Potentiometric endpoint detection using a Silver/Sulfide ion-selective electrode (ISE).

-

Calculation:

-

Validation: If %Cl deviates >0.5% from theoretical, the sample may contain excess HCl (dihydrochloride species unlikely but possible) or moisture.

Protocol B: 1H-NMR Structural Confirmation

Objective: Confirm the N-methyl and isopropyl structural features.

-

Solvent: D

O (for salt) or CDCl -

Key Signals (Expected):

- 0.8–1.0 ppm: Multi-proton multiplets (Methyl groups on the butane chain).

- 2.6–2.7 ppm: Singlet (3H) corresponding to the N-Methyl group.

-

2.8–3.0 ppm: Multiplets (CH

Part 4: Synthesis & Stability Context

Understanding the origin of the compound aids in troubleshooting impurities.

Synthesis Pathway

This compound is typically synthesized via Reductive Amination :

-

Precursor: 2,3-dimethylbutan-1-amine (Primary Amine).

-

Reagents: Formaldehyde (HCHO) and Formic Acid (HCOOH) (Eschweiler-Clarke reaction) or Methyl Iodide (controlled alkylation).

-

Salt Formation: The resulting oil (Free Base) is dissolved in diethyl ether and treated with anhydrous HCl gas to precipitate the solid salt.

Handling & Stability

-

Hygroscopicity: Secondary amine hydrochlorides are moderately hygroscopic. Store in a desiccator at -20°C.

-

Free Basing: To convert back to the free base (MW 115.22) for organic extraction:

-

Dissolve salt in water.

-

Adjust pH to >12 using 1M NaOH.

-

Extract with Dichloromethane (DCM).

-

Figure 2: Analytical workflow for validating the molecular weight and purity of the amine salt.

References

-

IUPAC. (2022). Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights. [Link]

- Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education.

-

PubChem. (n.d.).[1] Compound Summary: 2,3-dimethylbutan-1-amine.[2][3] National Library of Medicine. [Link] (Parent amine data for structural verification).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Reductive Amination).[4]

Sources

- 1. 3,3-Dimethylbutan-1-amine hydrochloride | C6H16ClN | CID 42944931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethylbutan-1-amine | C6H15N | CID 19822625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-dimethyl-N-(2-methylbutyl)butan-1-amine | C11H25N | CID 21355326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]

An In-depth Technical Guide to the Structural Differentiation of (2,3-dimethylbutyl)(methyl)amine HCl and 1,3-Dimethylbutylamine (1,3-DMBA)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and dietary supplement analysis, the precise identification of chemical compounds is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides a detailed comparative analysis of two structurally related aliphatic amines: (2,3-dimethylbutyl)(methyl)amine hydrochloride and 1,3-dimethylbutylamine (1,3-DMBA). While both are isomers with the same chemical formula, their distinct structural arrangements lead to different chemical properties and biological activities. This document will delve into their structural nuances, comparative physicochemical properties, and the critical analytical methodologies required for their unambiguous differentiation. The focus is on providing a robust framework for researchers to confidently identify and distinguish between these two compounds, a critical capability in both quality control and novel drug discovery.

Introduction: The Imperative for Structural Clarity

Aliphatic amines constitute a broad class of organic compounds with significant applications in medicinal chemistry and pharmacology. However, subtle variations in their molecular structure, such as isomerism, can lead to profound differences in their physiological effects. A case in point is the comparison between (2,3-dimethylbutyl)(methyl)amine and 1,3-dimethylbutylamine (1,3-DMBA).

1,3-DMBA, also known as 4-amino-2-methylpentane or AMP Citrate, is a stimulant structurally related to the banned substance 1,3-dimethylamylamine (DMAA).[1][2] It has been identified as an unapproved ingredient in some over-the-counter dietary supplements, prompting regulatory action from agencies like the U.S. Food and Drug Administration (FDA).[1][3] The safety and efficacy of 1,3-DMBA in humans have not been established through rigorous scientific studies.[2][4] Conversely, (2,3-dimethylbutyl)(methyl)amine is a less-common secondary amine. Its hydrochloride salt form suggests potential use as a research chemical or a pharmaceutical intermediate where precise characterization is essential.

The co-existence of such structural isomers, particularly when one has known physiological effects and a complex regulatory status, necessitates clear and reliable methods of differentiation. This guide will provide the foundational knowledge and practical protocols to achieve this.

Comparative Structural and Physicochemical Analysis

The fundamental difference between (2,3-dimethylbutyl)(methyl)amine and 1,3-DMBA lies in the classification of the amine and the branching pattern of the alkyl chain.

-

(2,3-dimethylbutyl)(methyl)amine is a secondary amine . The nitrogen atom is bonded to two carbon atoms: one in a methyl group and one in a 2,3-dimethylbutyl group.

-

1,3-Dimethylbutylamine (1,3-DMBA) is a primary amine . The nitrogen atom is bonded to only one carbon atom, which is part of a 1,3-dimethylbutyl (or 4-methylpentan-2-yl) group.[1]

This seemingly minor difference has significant implications for their chemical reactivity and how they interact with biological systems. The presence of a hydrogen atom on the nitrogen in the secondary amine, versus two in the primary amine, alters properties like basicity, hydrogen bonding capability, and susceptibility to certain chemical reactions.

Below is a diagram illustrating the structural differences:

Sources

Methodological & Application

Application Notes and Protocols: Selective Monomethylation of 2,3-Dimethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The selective N-methylation of primary amines to their secondary amine counterparts is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The introduction of a methyl group can profoundly influence a molecule's pharmacological profile, affecting properties such as potency, selectivity, metabolic stability, and bioavailability.[1] This document provides a detailed guide for the selective monomethylation of the sterically hindered primary amine, 2,3-dimethylbutylamine, to yield N-methyl-2,3-dimethylbutylamine. We will explore the mechanistic underpinnings of this transformation, present a robust experimental protocol based on the Eschweiler-Clarke reaction, and detail analytical methods for reaction monitoring and product characterization.

Introduction: The Significance of N-Methylation in Drug Discovery

The N-methyl group is a prevalent structural motif in a vast array of bioactive compounds and pharmaceuticals. Its incorporation can lead to enhanced lipid solubility and improved permeability across biological membranes.[2] Furthermore, the conversion of a primary amine to a secondary amine can alter its basicity and hydrogen bonding capacity, which are critical for molecular recognition at biological targets. However, achieving selective monomethylation can be challenging, often plagued by the formation of over-methylated tertiary amines and quaternary ammonium salts.[1][3] This is particularly true for sterically encumbered primary amines like 2,3-dimethylbutylamine, where the bulky alkyl groups can influence reactivity.[4][5][6]

This application note focuses on a reliable and scalable method for the selective synthesis of N-methyl-2,3-dimethylbutylamine, a valuable building block for more complex molecular architectures.

Mechanistic Insights: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[7][8] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, terminating at the tertiary amine stage.[7][8][9]

The reaction proceeds through a two-step mechanism:

-

Imine Formation: The primary amine first condenses with formaldehyde to form a methylene imine intermediate.[7]

-

Reductive Amination: The formic acid then acts as a hydride donor, reducing the imine to the secondary amine and releasing carbon dioxide. This irreversible step drives the reaction to completion.[7]

For a primary amine, this process can repeat to form the tertiary amine. However, by carefully controlling the stoichiometry of the reagents, selective monomethylation can be achieved. The steric hindrance of 2,3-dimethylbutylamine is expected to disfavor the second methylation step, aiding in the selective formation of the secondary amine.

Figure 1: Mechanism of the Eschweiler-Clarke reaction for primary amine methylation.

Experimental Protocol: Synthesis of N-Methyl-2,3-dimethylbutylamine

This protocol is designed for the selective monomethylation of 2,3-dimethylbutylamine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2,3-Dimethylbutylamine | ≥98% | Sigma-Aldrich | 108-09-8 | A sterically hindered primary amine. |

| Formic Acid | ≥95% | Sigma-Aldrich | 64-18-6 | Acts as the hydride source. |

| Formaldehyde | 37 wt. % in H₂O | Sigma-Aldrich | 50-00-0 | The methyl source. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | For extraction. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | 1310-73-2 | For basification. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | For drying. |

| Round-bottom flask (100 mL) | - | - | - | - |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer and stir bar | - | - | - | - |

| Heating mantle | - | - | - | - |

| Separatory funnel (250 mL) | - | - | - | - |

| Rotary evaporator | - | - | - | - |

Step-by-Step Procedure

Figure 2: Workflow for the synthesis of N-Methyl-2,3-dimethylbutylamine.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylbutylamine (5.0 g, 49.4 mmol).

-

Reagent Addition: In the fume hood, carefully add formic acid (4.5 g, 98.8 mmol, 2.0 equiv.). Stir the mixture for 10 minutes at room temperature.

-

Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (4.0 g, 49.4 mmol, 1.0 equiv.) to the stirred mixture. The addition should be done dropwise to control any initial exotherm.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle. Maintain this temperature and allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the reaction mixture to a pH > 12 by the slow addition of 10 M sodium hydroxide solution. Ensure the mixture is cool during the addition as this is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-methyl-2,3-dimethylbutylamine.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Analytical Characterization

Thorough characterization of the starting material and the final product is crucial to confirm the success of the synthesis and to determine the purity of the secondary amine.

Reaction Monitoring

-

Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting primary amine. Use a suitable solvent system (e.g., 10% methanol in dichloromethane) and visualize with a ninhydrin stain, which will specifically stain the primary amine.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the starting material, the desired secondary amine, and any over-methylated tertiary amine byproduct.[11]

Product Characterization

| Analytical Technique | Expected Observations for N-Methyl-2,3-dimethylbutylamine |

| ¹H NMR | Appearance of a singlet corresponding to the N-methyl protons around δ 2.2-2.4 ppm. The integration of this peak relative to the other protons in the molecule will confirm the structure. |

| ¹³C NMR | Appearance of a new carbon signal for the N-methyl group around δ 30-35 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of N-methyl-2,3-dimethylbutylamine (C₇H₁₇N, MW: 115.22 g/mol ) should be observed. |

| Infrared (IR) Spectroscopy | The N-H stretch of the secondary amine will appear as a single, sharp peak in the region of 3300-3500 cm⁻¹, in contrast to the two peaks observed for the primary amine starting material. |

| Purity by GC or HPLC | A single major peak should be observed, with purity typically exceeding 95% after purification.[12] |

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the temperature slightly. Ensure the quality of the formic acid and formaldehyde.

-

Over-methylation: If a significant amount of the tertiary amine is formed, reduce the equivalents of formaldehyde used. For sterically hindered amines, this is less of a concern.

-

Purification Challenges: Amines can be challenging to purify via silica gel chromatography due to their basicity.[10] Pre-treating the silica with triethylamine or using an amine-functionalized silica can improve the separation.[10] Alternatively, purification can be achieved by forming a salt of the amine, followed by liberation of the free amine.[13][14]

Safety Precautions

-

2,3-Dimethylbutylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and may cause cancer.

-

Dichloromethane: May cause cancer.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them with appropriate engineering controls and personal protective equipment.

Conclusion

The Eschweiler-Clarke reaction provides an efficient and selective method for the monomethylation of the sterically hindered primary amine, 2,3-dimethylbutylamine. By following the detailed protocol and analytical procedures outlined in this application note, researchers can reliably synthesize N-methyl-2,3-dimethylbutylamine, a valuable intermediate for further synthetic endeavors in drug discovery and development. The principles and techniques described herein are broadly applicable to the methylation of other primary amines, with minor modifications to the reaction conditions as needed.

References

-

Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis. YouTube. [Link]

-

Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). MDPI. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

n-methylbutylamine. Organic Syntheses. (n.d.). [Link]

-

Li, W., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

-

Ma, S., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Ma, S., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

-

Fujita, K., et al. (2018). Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. Organic Chemistry Portal. [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

-

PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

-

methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). SpringerLink. [Link]

-

Selective N-monomethylation of primary amines. (n.d.). RSC Publishing. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

-

Trichloroacetic acid fueled practical amine purifications. (2022, February 24). PMC - NIH. [Link]

-

Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2015, June 24). CHIMIA. [Link]

-

A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). University of Liverpool - IT Services. [Link]

-

Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (n.d.). CHIMIA. [Link]

-

A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]

-

Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]

-

Transition metal-free methylation of amines with formaldehyde as the reductant and methyl source. (n.d.). The UWA Profiles and Research Repository. [Link]

-

HPLC Methods for analysis of Methylamine. (n.d.). HELIX Chromatography. [Link]

-

Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. (2024, May 3). PMC. [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). ACS Publications. [Link]

-

Extremely Bulky Amide Ligands in Main Group Chemistry. (2025, August 7). ResearchGate. [Link]

-

Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. (2024, March 22). PubMed. [Link]

-

Catalytic methylation of aromatic amines with formic acid as the unique carbon and hydrogen source. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (2024, October 23). [Link]

-

A-MDEA Analytical Methods. (n.d.). Scribd. [Link]

-

A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. (2025, April 10). PMC. [Link]

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024, September 19). MDPI. [Link]

-

A synthetic stimulant never tested in humans, 1,3‐dimethylbutylamine (DMBA), is identified in multiple dietary supplements. (2014, September 19). [Link]

Sources

- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. html.rhhz.net [html.rhhz.net]

- 3. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA [chimia.ch]

- 5. ojs.chimia.ch [ojs.chimia.ch]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 9. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 10. biotage.com [biotage.com]

- 11. Automated Method for the Sensitive Analysis of Volatile Amines in Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]

- 14. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

Recrystallization solvent for (2,3-dimethylbutyl)(methyl)amine HCl

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization of (2,3-dimethylbutyl)(methyl)amine HCl

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of (2,3-dimethylbutyl)(methyl)amine hydrochloride. As a secondary amine salt with a moderately branched alkyl chain, this compound possesses both significant polarity from the ammonium salt head and non-polar character from its C7 hydrocarbon tail. This dual nature requires a systematic and rational approach to solvent selection. This guide moves beyond a simple list of solvents, offering a detailed decision-making framework, experimental screening protocols, and troubleshooting advice to empower researchers to achieve high purity and yield.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds, prized for its efficiency, scalability, and cost-effectiveness. The fundamental principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[1][2] Upon slow cooling, the solution becomes supersaturated, and the target compound preferentially crystallizes, leaving impurities behind in the mother liquor.

For amine hydrochloride salts, this process is particularly critical. These salts are common in pharmaceutical development, often formed to improve the stability, solubility, and handling of a parent amine.[3] However, the synthesis and workup can introduce residual reagents, byproducts, or inorganic salts. The ionic nature of the hydrochloride group dominates the molecule's properties, making it highly polar and often water-soluble, while the organic substituent dictates its solubility in organic solvents.[4][5] This guide provides the strategic framework for navigating these properties to develop an effective purification protocol for (2,3-dimethylbutyl)(methyl)amine HCl.

Physicochemical Profile: (2,3-dimethylbutyl)(methyl)amine HCl

A successful purification strategy begins with understanding the target molecule.

-

Structure: (2,3-dimethylbutyl)(methyl)amine HCl is the hydrochloride salt of a secondary amine.

-

Polarity: The molecule has two distinct regions:

-

Polar Head: The methylammonium chloride group (-NH(CH₃)₂⁺Cl⁻) is ionic and capable of strong hydrogen bonding. This confers high polarity and promotes solubility in protic solvents like water and alcohols.[5][6]

-

Non-polar Tail: The 2,3-dimethylbutyl group is a branched C6 alkyl chain, which is hydrophobic and contributes significant non-polar character. The parent amine, 2,3-dimethylbutan-1-amine, has a calculated XLogP3 of 1.4, indicating some lipophilicity.[7]

-

-

Expected Properties: As a salt, it is expected to be a crystalline solid at room temperature with a relatively high melting point. Its solubility will be a balance between the polar head and the non-polar tail. It is likely very soluble in water and methanol, but this high solubility may make them poor choices for recrystallization as recovery would be low.[8] It is expected to be insoluble in non-polar solvents like hexanes or diethyl ether.[8][9]

The Solvent Selection Workflow: A Strategic Approach

The selection of an appropriate solvent system is the most critical step in developing a recrystallization procedure.[1] The ideal solvent should exhibit a steep solubility curve with respect to temperature. The workflow below outlines a systematic process for identifying a suitable solvent or solvent pair.

Caption: Workflow for systematic recrystallization solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Small-Scale Solvent Screening

This initial screen is crucial for efficiently identifying promising solvent candidates using minimal material.

Objective: To determine the solubility of crude (2,3-dimethylbutyl)(methyl)amine HCl in a range of solvents at room temperature and at their boiling point.

Materials:

-

Crude (2,3-dimethylbutyl)(methyl)amine HCl (~100 mg)

-

Set of small test tubes or vials

-

Hot plate or sand bath

-

Selection of candidate solvents (see Table 1)

-

Pasteur pipettes

Procedure:

-

Place approximately 10-15 mg of the crude solid into each test tube.

-

To the first test tube, add a candidate solvent dropwise at room temperature, swirling after each addition. Record the approximate volume needed to dissolve the solid, or if it remains insoluble after adding ~1 mL.

-

If the solid is insoluble or sparingly soluble at room temperature, heat the test tube gently in a hot water or sand bath. Continue adding solvent dropwise until the solid dissolves completely.

-

If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice-water bath to promote further crystallization.

-

Record all observations in a table similar to Table 2.

-

Repeat steps 2-6 for each candidate solvent.

Table 1. Candidate Solvents for Screening

| Solvent Class | Solvent | Boiling Point (°C) | Rationale |

|---|---|---|---|

| Protic | Isopropanol (IPA) | 82.5 | Often an excellent choice for amine hydrochlorides; less solubilizing than EtOH.[8] |

| Ethanol (EtOH), 95% | 78 | May be too effective a solvent, but worth screening.[8][10] | |

| n-Butanol | 118 | Higher boiling point, may be suitable for less soluble compounds.[10] | |

| Aprotic Polar | Acetonitrile (MeCN) | 82 | Can be effective for precipitating salts. |

| Acetone | 56 | Often a poor solvent for salts, making it a good anti-solvent or wash.[8] | |

| Non-polar | Ethyl Acetate (EtOAc) | 77 | Likely a poor solvent; good candidate as an anti-solvent. |

| (Anti-solvents) | Diethyl Ether (Et₂O) | 35 | Classic anti-solvent for precipitating amine hydrochlorides from alcohol solutions.[8] |

| | Heptane/Hexane | 98 / 69 | Very non-polar; useful as anti-solvents. |

Table 2. Template for Recording Screening Observations

| Solvent | Solubility at RT (~20°C) | Solubility at Boiling | Observations Upon Cooling (RT & Ice Bath) |

|---|---|---|---|

| e.g., Isopropanol | Sparingly soluble | Soluble in 0.5 mL | White crystalline solid formed |

| e.g., Diethyl Ether | Insoluble | Insoluble | No change |

| e.g., Ethanol | Soluble in 0.2 mL | - | No crystals formed (too soluble) |

Protocol 2: Single-Solvent Recrystallization

Objective: To purify the compound using a single optimal solvent identified in Protocol 1.

Procedure:

-

Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

Add the chosen solvent in small portions, just enough to create a slurry. Add a boiling chip or magnetic stir bar.

-

Heat the mixture to a gentle boil on a hot plate with stirring.

-

Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

-

If the solution is colored or contains insoluble impurities, perform a hot filtration.

-

Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.

-

Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to a constant weight.

Protocol 3: Two-Solvent Recrystallization

Objective: To purify the compound using a solvent pair, typically consisting of a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is not.[11] A common pair for amine hydrochlorides is an alcohol and an ether.[8][12]

Procedure:

-

Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., isopropanol) in an Erlenmeyer flask, as described in Protocol 2.

-

While the solution is still hot, add the "anti-solvent" (e.g., diethyl ether) dropwise with swirling.

-

Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.

-

If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect and dry the crystals as described in Protocol 2, steps 8-10.

Interpreting Results and Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No Crystals Form | Too much solvent was used; compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If still unsuccessful, the solvent is not suitable. |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling. Seeding with a pure crystal can help. |

| Poor Recovery/Yield | Compound has significant solubility in the cold solvent; incomplete crystallization. | Ensure the solution is cooled thoroughly in an ice bath. Minimize the amount of cold solvent used to wash the crystals. |

| Colored Crystals | Colored impurities are co-precipitating with the product. | Treat the hot solution with a small amount of activated charcoal before the hot filtration step. |

Conclusion

The purification of (2,3-dimethylbutyl)(methyl)amine HCl by recrystallization is a highly effective method when approached systematically. Due to the amphiphilic nature of the molecule, a careful screening process is essential. Isopropanol or a mixture of an alcohol (isopropanol, ethanol) with an anti-solvent (diethyl ether, ethyl acetate) are predicted to be the most promising systems. By following the detailed protocols for screening and execution, researchers can reliably obtain high-purity material suitable for downstream applications in drug discovery and development.

References

-

ResearchGate. (2017). Purification of organic hydrochloride salt? [Online Forum]. Available at: [Link]

-

University of California, Davis. (n.d.). Recrystallization. Chem 118L, Lecture 10. Available at: [Link]

-

Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Online Forum]. Available at: [Link]

- Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

- Google Patents. (1987). Recovery of amines from by-product chloride salts. US4670232A.

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

-

Chemister.ru. (n.d.). Properties of substance: methylamine hydrochloride. Available at: [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]

-

Chemister.ru. (n.d.). Properties of substance: dimethylamine hydrochloride. Available at: [Link]

-

UCLA Chemistry. (n.d.). Common Solvents for Crystallization. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Available at: [Link]

-

U.S. Pharmacopeia. (2012). Description and Solubility / Reference Tables. First Supplement to USP 35–NF 30. Available at: [Link]

-

FAQ-CHEM. (n.d.). What are the properties and uses of Methylamine hydrochloride and Methylamine? Available at: [Link]

-

Solubility of Things. (n.d.). Methylamine hydrochloride. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dimethylbutan-1-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. guidechem.com [guidechem.com]

- 7. 2,3-Dimethylbutan-1-amine | C6H15N | CID 19822625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. methylamine hydrochloride [chemister.ru]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Notes & Protocols for the Synthesis of (2,3-dimethylbutyl)(methyl)amine

Abstract

This document provides a comprehensive technical guide for the synthesis of (2,3-dimethylbutyl)(methyl)amine, a secondary amine with potential applications in pharmaceutical and materials science research. Two primary synthetic strategies are detailed: the direct reductive amination of 2,3-dimethylbutanal with methylamine and the N-alkylation of 2,3-dimethylbutylamine. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and discusses critical parameters for reaction optimization and product purification. The content is designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the preparation of secondary amines.

Introduction and Strategic Overview

(2,3-dimethylbutyl)(methyl)amine is a secondary amine whose synthesis requires the formation of a carbon-nitrogen bond. The selection of an appropriate synthetic route is paramount and is typically governed by factors such as starting material availability, desired scale, and the need to control selectivity. N-alkyl amines are crucial intermediates in the production of a wide range of chemicals, from pharmaceuticals to dyes and pesticides.[1]

This guide will focus on two of the most prevalent and practical methods for the synthesis of such amines:

-

Reductive Amination: A one-pot reaction involving the condensation of an aldehyde (2,3-dimethylbutanal) with a primary amine (methylamine) to form an imine intermediate, which is subsequently reduced in situ to yield the target secondary amine.[2] This method is often favored for its efficiency and high degree of control, avoiding the over-alkylation issues common with other methods.[3][4]

-

Direct N-Alkylation: The reaction of a primary amine (2,3-dimethylbutylamine) with a methylating agent, such as a methyl halide. While conceptually straightforward, this pathway is often complicated by the fact that the secondary amine product is frequently more nucleophilic than the primary amine starting material, leading to the formation of tertiary amine and quaternary ammonium salt byproducts.[5] Careful control of reaction conditions is necessary to achieve selective mono-alkylation.[6]

The following diagram illustrates these two primary synthetic approaches.

Caption: Primary synthetic routes to (2,3-dimethylbutyl)(methyl)amine.

Pathway 1: Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for forming C-N bonds due to its versatility and operational simplicity.[7] The reaction proceeds in a single pot through two distinct mechanistic steps: the formation of an imine intermediate followed by its reduction.

Mechanism:

-

Imine Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of 2,3-dimethylbutanal. This is followed by a proton transfer and subsequent dehydration to yield a transient imine intermediate (a Schiff base).

-

In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, furnishing the final secondary amine product.

The choice of reducing agent is critical. Mild hydride donors are preferred as they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde, preventing the undesired formation of 2,3-dimethylbutanol.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is a mild and selective reducing agent that can be used in a one-pot procedure without the need to pre-form the imine.[8] It tolerates a wide range of functional groups and is effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[6]

-

Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, effective at slightly acidic pH. However, it is highly toxic, which necessitates careful handling.[8]

-

Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde.[8] To use it effectively, the imine must be formed first before the addition of NaBH₄, making it a two-step, one-pot procedure.[4][8]

Experimental Workflow: Reductive Amination

The following diagram outlines the general laboratory workflow for the synthesis via reductive amination.

Caption: Workflow for one-pot reductive amination synthesis.[6]

Detailed Protocol: Reductive Amination

Materials:

-

2,3-Dimethylbutanal (1.0 eq.)

-

Methylamine (2.0 M solution in THF, 1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylbutanal (1.0 eq.) and the chosen solvent (DCM or DCE).

-

Add the methylamine solution (1.2 eq.) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[6]

-

Monitor the formation of the imine intermediate via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An exothermic reaction may be observed.[7]

-

Continue stirring the reaction at room temperature for 4 to 16 hours, or until the starting materials are consumed, as monitored by TLC or LC-MS.[6]

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[6]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

-

Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel to afford the pure (2,3-dimethylbutyl)(methyl)amine.

Data Summary: Reductive Amination Conditions

| Parameter | Condition | Rationale / Notes |

| Carbonyl Source | 2,3-Dimethylbutanal | The electrophile in the imine formation step. |

| Amine Source | Methylamine | The nucleophile. Often used as a solution in THF or MeOH. |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective, allowing for a one-pot procedure.[8] |

| Solvent | DCM, DCE, THF | Aprotic solvents are preferred with NaBH(OAc)₃.[8] |

| Stoichiometry | Amine (1.1-1.5 eq.), Reductant (1.5-2.0 eq.) | A slight excess of the amine drives imine formation. Excess reductant ensures complete conversion. |

| Temperature | Room Temperature (20-25 °C) | Generally sufficient for both imine formation and reduction. |

| Typical Yield | 80-95% | Reductive amination is a high-yielding transformation.[6] |

Pathway 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide via a nucleophilic substitution (Sₙ2) reaction.[9] While a fundamental method, its application for preparing secondary amines is plagued by a lack of selectivity.[5]

Causality of Over-Alkylation: The secondary amine product, (2,3-dimethylbutyl)(methyl)amine, is often more nucleophilic than the starting primary amine, 2,3-dimethylbutylamine. This is due to the electron-donating effect of the additional alkyl group. Consequently, the newly formed secondary amine can compete with the remaining primary amine for the alkylating agent, leading to the formation of the tertiary amine, (2,3-dimethylbutyl)dimethylamine. This tertiary amine can be further alkylated to form a quaternary ammonium salt.[5][10]

To favor mono-alkylation, the reaction is typically performed using a large excess of the starting primary amine to increase the statistical probability of the methylating agent reacting with it rather than the product. However, this necessitates a challenging separation of the product from the unreacted starting material. An alternative is the careful, slow addition of a limited amount of the alkylating agent to a solution of the amine and a base.[11]

Experimental Workflow: N-Alkylation

Caption: Workflow for controlled N-alkylation of a primary amine.

Detailed Protocol: N-Alkylation

Materials:

-

2,3-Dimethylbutylamine (1.0 eq.)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (0.9 eq.)

-

A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N), 2.0 eq.)

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethylbutylamine (1.0 eq.) and the base (2.0 eq.) in the chosen solvent (e.g., acetonitrile).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the methylating agent (0.9 eq.) dropwise to the stirred solution over 1-2 hours using a syringe pump to maintain a low concentration of the alkylating agent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC, paying close attention to the relative ratios of primary, secondary, and tertiary amines.[6] The goal is to stop the reaction when the concentration of the desired secondary amine is maximized.

-

Upon completion, filter off the inorganic salts (e.g., K₂CO₃ and KI).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and base.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The resulting crude product will be a mixture. Isolate the (2,3-dimethylbutyl)(methyl)amine using fractional distillation or preparative chromatography. Buffer-assisted extraction can also be an effective industrial method for separating amine mixtures.[12]

Purification and Characterization

Purification is a critical step in isolating the target secondary amine, especially after N-alkylation, which often produces a mixture of primary, secondary, and tertiary amines.[13]

-

Fractional Distillation: Effective if the boiling points of the components in the reaction mixture are sufficiently different. This is often the preferred method for larger scale purifications.

-

Column Chromatography: Silica gel chromatography can be used to separate amines. The polarity difference between the primary, secondary, and tertiary amines allows for their separation.

-

Buffer-Assisted Extraction: This technique exploits the differences in basicity (pKb) between primary, secondary, and tertiary amines. By carefully selecting the pH of an aqueous buffer, one class of amine can be selectively protonated and extracted into the aqueous phase, leaving the others in the organic phase.[12] This method avoids chromatography and is scalable.[13]

-

Trichloroacetic Acid (TCA) Precipitation: A newer method involves using TCA to selectively precipitate amines from a crude mixture. The resulting amine-TCA salt can be isolated, and the pure amine can be liberated by gentle heating, which decomposes the TCA into volatile byproducts.[14]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography (GC): To assess purity.

References

- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development - ACS Publications.

- Catalytic Amination for N-Alkyl Amine Synthesis - 1st Edition. Elsevier Shop.

- Catalytic Amination for N-Alkyl Amine Synthesis. ResearchGate.

- Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. Benchchem.

- purifying secondary amine. Sciencemadness Discussion Board.

- Catalytic Amination for N-Alkyl Amine Synthesis by Feng Shi, Xinjiang Cui. eBook.

- Catalytic Amination for N-Alkyl Amine Synthesis. Buch 9780128122846.

- Purification of secondary alkyl amines. Google Patents.

- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.

- Strategies for Selective Reductive Amination in Organic Synthesis and C

- New and low-cost catalysts for N-Alkyl amine synthesis patented by USA. CAS Newsletter.

- Reductive Amination - Common Conditions. Source not available.

- Toolkit for Reductive Amination in Drug Discovery. BioResearch - mobile.Labmedica.com.

- Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.

- Application Note – Reductive Amination. Sigma-Aldrich.

- N,N-Dimethylbutylamine | 927-62-8. Benchchem.

- A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.

- A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. IT Services - University of Liverpool.

- 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.

- Alkylation of Amines (Sucks!). Master Organic Chemistry.

- Amine alkylation. Wikipedia.

- Experimental procedure for N-alkylation of primary amines. Benchchem.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- 2-methylbenzyldimethylamine. Organic Syntheses Procedure.

- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Amine alkylation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3-dimethylbutyl)(methyl)amine

Welcome to the technical support guide for the synthesis of (2,3-dimethylbutyl)(methyl)amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

The primary focus of this guide is the Eschweiler-Clarke reaction , a robust and reliable method for the methylation of primary amines.[1][2][3] This reductive amination technique utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a direct and cost-effective route to the desired secondary amine while cleverly avoiding the common pitfall of overalkylation.[1][4][5]

Core Synthesis Protocol: Eschweiler-Clarke Methylation

This protocol provides a detailed methodology for the N-methylation of 2,3-dimethylbutylamine.

Experimental Protocol:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,3-dimethylbutylamine (1.0 eq).

-

Reagent Addition: To the stirred amine, add formic acid (2.0-3.0 eq). An exothermic reaction may be observed. Allow the mixture to cool to room temperature.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.1-1.5 eq) via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Heating: After the addition is complete, heat the reaction mixture to 80-100 °C.[3] The reaction is typically monitored by TLC or GC-MS to track the disappearance of the starting primary amine. The evolution of carbon dioxide gas indicates the reaction is proceeding.[1]

-

Reaction Workup:

-

Cool the reaction mixture to room temperature.

-

Make the solution basic (pH > 11) by the slow addition of a concentrated NaOH or KOH solution. This step is crucial to deprotonate the amine product and neutralize excess formic acid.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane) (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude (2,3-dimethylbutyl)(methyl)amine by fractional distillation under reduced pressure.

-

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: Why is my reaction yield consistently low?

Answer: Low yields can stem from several factors. Let's break down the most common culprits:

-

Incomplete Reaction: The Eschweiler-Clarke reaction requires sufficient heat to drive the reduction of the intermediate iminium ion by formate.[3] Ensure your reaction temperature is maintained at 80-100 °C. Insufficient heating can lead to the accumulation of the N-formyl intermediate, which will not convert to the desired product.[6]

-

Improper Stoichiometry: An excess of both formic acid and formaldehyde is necessary to drive the reaction to completion.[1][5] A common ratio is 1 equivalent of amine to 2-3 equivalents of formic acid and 1.1-1.5 equivalents of formaldehyde. Using less may result in unreacted starting material.

-

Loss During Workup: The product, (2,3-dimethylbutyl)(methyl)amine, is basic. During the workup, it is critical to make the aqueous layer strongly basic (pH > 11) before extraction. If the solution is not sufficiently basic, the amine will remain protonated as an ammonium salt and will have high solubility in the aqueous layer, leading to significant product loss.

Question: I'm seeing an unexpected byproduct in my NMR/GC-MS. What could it be?

Answer: The most likely byproduct in an Eschweiler-Clarke reaction is the N-formyl derivative of the starting amine, N-(2,3-dimethylbutyl)formamide. This occurs when the intermediate iminium ion is not fully reduced.

-

Causality: This intermediate forms during the reaction but is usually transient. Its presence in the final product indicates that the reduction step is the bottleneck. This can be caused by insufficient heating, not enough formic acid (the hydride donor), or premature termination of the reaction.[6][7]

-

Solution: Increase the reaction time and/or temperature (within the 80-100 °C range). You can also try adding a slight excess of formic acid. If the formamide is already formed, it can sometimes be hydrolyzed back to the primary amine under strong acidic or basic conditions, but this adds steps to your synthesis.

Question: My reaction seems to have stalled. How can I check and what should I do?

Answer: A stalled reaction is typically due to reagent quality or reaction conditions.

-

Reagent Quality: Ensure your formaldehyde solution has not degraded. Old solutions of formaldehyde can polymerize to paraformaldehyde. Use a fresh, stabilized solution. Formic acid should also be of high purity.

-

Monitoring Progress: The easiest way to monitor the reaction is by Thin Layer Chromatography (TLC). The product, a secondary amine, will have a different Rf value than the starting primary amine. A simple co-spot of your reaction mixture with the starting material will clearly show if the primary amine is being consumed.

-

Restarting the Reaction: If the reaction has stalled with significant starting material remaining, you can try adding an additional portion of formaldehyde and formic acid and continuing to heat the mixture.

Frequently Asked Questions (FAQs)

Question: Why is the Eschweiler-Clarke reaction preferred over direct alkylation with a methyl halide?

Answer: Control and selectivity. When you alkylate an amine with an alkyl halide (like methyl iodide), the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine).[8] This leads to a cascade of reactions where the secondary amine reacts further to form a tertiary amine, and the tertiary amine reacts to form a quaternary ammonium salt.[9][10][11] This results in a mixture of products that is difficult and costly to separate.[12]

The Eschweiler-Clarke reaction mechanism inherently prevents this over-methylation. The reaction proceeds through an iminium ion intermediate. A tertiary amine cannot form an iminium ion with formaldehyde under these conditions, so the reaction cleanly stops at the secondary amine stage (for a primary amine starting material) or the tertiary amine stage (for a secondary amine starting material).[1][4]

Eschweiler-Clarke Reaction Mechanism

Caption: The two-stage mechanism of the Eschweiler-Clarke reaction.

Question: What are the primary safety concerns when running this reaction?

Answer:

-

Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care, using appropriate PPE.

-

Basification: The neutralization step with a strong base (NaOH or KOH) is highly exothermic. Add the base slowly and with cooling to prevent the solution from boiling and splashing.

-

Gas Evolution: The reaction produces carbon dioxide. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Question: Are there alternative reducing agents I can use for this reductive amination?

Answer: Yes, while formic acid is classic for the Eschweiler-Clarke reaction, other modern reducing agents can be used for the reductive amination of 2,3-dimethylbutylamine with formaldehyde. These methods offer different advantages, such as milder reaction conditions, but may be more expensive.

| Reducing Agent | Solvent(s) | Key Advantages | Key Disadvantages |

| Formic Acid | Neat or Water | Inexpensive, acts as both acid catalyst and reductant.[3] | Requires high temperatures (80-100 °C). |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM | Very mild and selective; tolerates many functional groups.[13][14] | Moisture-sensitive, more expensive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Stable in weakly acidic conditions, selective for imines over carbonyls.[15][16] | Highly toxic (releases HCN gas upon acidification). |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol | "Green" method, high yielding. | Requires specialized hydrogenation equipment; catalyst can be deactivated.[17] |

General Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting synthesis issues.

References

-

Leuckart reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

Eschweiler–Clarke reaction - Wikipedia. (2023, October 14). Retrieved from [Link]

-

Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved from [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. (2024, June 4). Retrieved from [Link]

-

Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved from [Link]

-

Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved from [Link]

- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines and Sulfonamides. Organic Letters, 1(11), 1893–1896.

-

Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1966). DTIC. Retrieved from [Link]

-

Preparation of Amines. (n.d.). Lumen Learning. Retrieved from [Link]

- Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved from [Link]

-

Microwave-assisted Leuckart-type synthesis of secondary amines. (n.d.). ResearchGate. Retrieved from [Link]

- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2025, August 27). MDPI. Retrieved from [Link]

-

methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). Retrieved from [Link]

-

A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). University of Liverpool. Retrieved from [Link]

- Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2004). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 69(21), 7317–7320.

-

Is there any way to increase the N-methylation response of aliphatic amines? (2023, March 20). ResearchGate. Retrieved from [Link]

-

Reductive amination - Wikipedia. (2023, November 28). Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

- Tsaplin, G.V., et al. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 14(3), 1816-1820.

-

reductive amination & secondary amine synthesis. (2020, March 21). YouTube. Retrieved from [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023, August 9). ACS Omega. Retrieved from [Link]

-

Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (n.d.). IRIS. Retrieved from [Link]

-

Preparation of Amines. (2020, April 15). Chemistry Steps. Retrieved from [Link]

-

preparation of amines. (n.d.). Chemguide. Retrieved from [Link]

-

Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. (2018, January 17). The Doyle Group. Retrieved from [Link]

-

Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, May 22). PMC - NIH. Retrieved from [Link]

-

Synthesis of Amines. (n.d.). OpenStax. Retrieved from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

22.4e Synthesis of Amines Reductive Amination. (2018, September 21). YouTube. Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Reductive amination - Wikipedia [en.wikipedia.org]

Technical Support Center: Troubleshooting Amine Hydrochloride Crystallization

Current Status: Online Role: Senior Application Scientist Topic: Resolving Oil Formation (Liquid-Liquid Phase Separation) in Salt Formation

Introduction: Why is my salt turning into oil?

Welcome to the Crystallization Support Hub. If you are seeing a viscous liquid (oil) separate from your solution instead of the expected crystalline solid, you are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2]

In the context of amine hydrochloride salts, this occurs because the metastable zone has been intersected by a miscibility gap . Simply put: the temperature at which your salt wants to crystallize is lower than the temperature at which it melts in the current solvent mixture.

This guide moves beyond basic advice to provide thermodynamic root-cause analysis and rescue protocols specifically for amine HCl salts.

Module 1: Diagnostic & Immediate Rescue

Q: I currently have a biphasic mixture (oil droplets in solvent). How do I save this batch?

A: Do not cool it further. Cooling an oiled-out mixture typically results in a hard, amorphous glass (gum) that traps impurities. Follow the "Re-heat and Seed" protocol:

-

Re-heat: Raise the temperature until the solution is homogeneous (clear) again.

-